4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
4-Methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxy group at the 4-position of the benzothiazole core and an oxolane (tetrahydrofuran)-derived methylamine substituent at the 2-amine position. Benzothiazoles are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The oxolane moiety in this compound introduces a polar, oxygen-containing ring system, which may enhance solubility and influence molecular interactions compared to aromatic or pyridine-based substituents .
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-16-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-17-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDUHREBBTNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine, while reduction of the benzothiazole ring can produce 4-methoxy-N-[(oxolan-2-yl)methyl]-dihydrobenzothiazole .
Scientific Research Applications
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Benzothiazole-2-amine Derivatives
Biological Activity
4-Methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is an organic compound belonging to the class of aromatic heterocycles, specifically benzothiazoles. This compound features a methoxy group at the 4th position and a tetrahydrofuran (THF) moiety linked through a methylene bridge. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial activity. Specifically, studies have demonstrated that this compound shows effectiveness against various bacterial strains. The presence of the methoxy and oxolan groups enhances its interaction with microbial targets, potentially disrupting their metabolic processes.
Anticancer Activity
In anticancer research, this compound has shown promise in inhibiting tumor growth. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes.
Enzyme Interaction Studies
The compound's interaction with enzymes has been extensively studied. It has been found to inhibit certain enzymes that are crucial in cancer progression and bacterial resistance mechanisms. The binding affinity of this compound to these enzymes suggests potential therapeutic applications in drug design.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the compound's ability to activate caspase pathways leading to programmed cell death. This finding highlights its potential as a therapeutic agent in cancer treatment.
Toxicity Profile
Understanding the toxicity profile of this compound is critical for its development as a pharmaceutical agent. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further research is required to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
